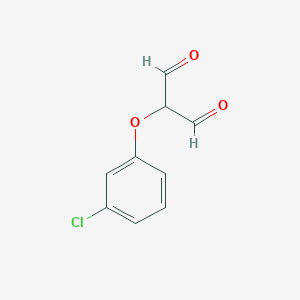
2-(3-Chlorophenoxy)propanedial
Descripción general
Descripción
2-(3-Chlorophenoxy)propanedial is a chemical compound that has been used in various scientific domains, from organic synthesis to drug discovery1. However, there is limited information available about this specific compound, and it is often confused with similar compounds such as 3-(4-Chlorophenoxy)-1,2-propanediol2.
Synthesis Analysis
The synthesis of 2-(3-Chlorophenoxy)propanedial is not well-documented in the available literature. However, the synthesis of similar compounds, such as 1,2-propanediol, has been extensively studied3. These methods could potentially be adapted for the synthesis of 2-(3-Chlorophenoxy)propanedial.Molecular Structure Analysis
The molecular structure of 2-(3-Chlorophenoxy)propanedial is not explicitly provided in the available literature. However, similar compounds like 2-(3-Chlorophenoxy)propionic acid have a molecular formula of C9H9ClO34.Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving 2-(3-Chlorophenoxy)propanedial. However, research on similar compounds, such as alcohols with a three-carbon atom chain, has shown that their reactivity depends on factors such as the number of hydrogen atoms bonded to the α-carbon atom, the position of the OH in the hydrocarbon chain, the number of OH groups, and the relative position of the OH group5.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(3-Chlorophenoxy)propanedial are not well-documented in the available literature. However, similar compounds like 2-(3-Chlorophenoxy)propionic acid have a molecular weight of 200.6194.Aplicaciones Científicas De Investigación
Inhibition of IgE-Mediated Histamine Release
- Scientific Field : Immunology
- Summary of Application : This compound is used to inhibit IgE-mediated histamine release, which is a key process in allergic reactions .
- Methods of Application : The exact methods of application are not specified in the source, but typically these types of compounds are introduced to a biological system and their effects on histamine release are measured .
- Results or Outcomes : The compound effectively inhibits IgE-mediated histamine release, although the exact quantitative data is not provided .
Antimycotic Agent
- Scientific Field : Medical Mycology
- Summary of Application : This compound is used as an antimycotic agent, meaning it is used to treat fungal infections .
- Methods of Application : The exact methods of application are not specified in the source, but typically these types of compounds are applied topically or taken orally .
- Results or Outcomes : The compound is effective as an antimycotic agent, although the exact quantitative data is not provided .
Centrally Acting Muscle Relaxant
- Scientific Field : Pharmacology
- Summary of Application : This compound acts as a centrally acting muscle relaxant, meaning it works in the central nervous system to relax muscles .
- Methods of Application : The exact methods of application are not specified in the source, but typically these types of compounds are taken orally or injected .
- Results or Outcomes : The compound is effective as a muscle relaxant, although the exact quantitative data is not provided .
Production of Heat Transfer Nanofluids
- Scientific Field : Nanotechnology
- Summary of Application : 1,2-Propanediol can be used in the production of heat transfer nanofluids .
- Methods of Application : The exact methods of application are not specified in the source, but typically these types of compounds are mixed with nanoparticles to create nanofluids .
- Results or Outcomes : The use of 1,2-Propanediol in heat transfer nanofluids can improve the thermal conductivity of the fluid, although the exact quantitative data is not provided .
Conversion of Plastics into Monomers
- Scientific Field : Polymer Chemistry
- Summary of Application : 1,2-Propanediol can be used in research on converting plastics into monomers for reuse .
- Methods of Application : The exact methods of application are not specified in the source, but typically these types of compounds are used as solvents or catalysts in the depolymerization process .
- Results or Outcomes : The use of 1,2-Propanediol in this application can potentially contribute to the recycling of plastics, although the exact quantitative data is not provided .
Eco-Friendly Deep Eutectic Solvents
- Scientific Field : Green Chemistry
- Summary of Application : 1,2-Propanediol can be used to create eco-friendly deep eutectic solvents .
- Methods of Application : The exact methods of application are not specified in the source, but typically these types of compounds are mixed with other substances to create deep eutectic solvents .
- Results or Outcomes : The use of 1,2-Propanediol in this application can contribute to the development of more sustainable chemical processes, although the exact quantitative data is not provided .
Production of Heat Transfer Nanofluids
- Scientific Field : Nanotechnology
- Summary of Application : 1,2-Propanediol can be used in the production of heat transfer nanofluids .
- Methods of Application : The exact methods of application are not specified in the source, but typically these types of compounds are mixed with nanoparticles to create nanofluids .
- Results or Outcomes : The use of 1,2-Propanediol in heat transfer nanofluids can improve the thermal conductivity of the fluid, although the exact quantitative data is not provided .
Conversion of Plastics into Monomers
- Scientific Field : Polymer Chemistry
- Summary of Application : 1,2-Propanediol can be used in research on converting plastics into monomers for reuse .
- Methods of Application : The exact methods of application are not specified in the source, but typically these types of compounds are used as solvents or catalysts in the depolymerization process .
- Results or Outcomes : The use of 1,2-Propanediol in this application can potentially contribute to the recycling of plastics, although the exact quantitative data is not provided .
Eco-Friendly Deep Eutectic Solvents
- Scientific Field : Green Chemistry
- Summary of Application : 1,2-Propanediol can be used to create eco-friendly deep eutectic solvents .
- Methods of Application : The exact methods of application are not specified in the source, but typically these types of compounds are mixed with other substances to create deep eutectic solvents .
- Results or Outcomes : The use of 1,2-Propanediol in this application can contribute to the development of more sustainable chemical processes, although the exact quantitative data is not provided .
Safety And Hazards
The safety data sheet for 2-(3-Chlorophenoxy)propanedial is not readily available. However, similar compounds like 3-(4-Chlorophenoxy)-1,2-propanediol are known to be toxic if swallowed and cause skin irritation and serious eye damage upon exposure7.
Direcciones Futuras
The future directions for 2-(3-Chlorophenoxy)propanedial are not well-defined due to the limited information available. However, similar compounds like 1,2-propanediol have been studied for their potential applications in various fields, including as a base fluid in aircraft deicing formulations and in high-quality antifreeze and coolant3. Biobased 1,2-propanediol produced from renewable alternative raw materials has great potential to replace traditional petroleum-derived 1,2-propanediol with substantial environmental and economic benefits3.
Propiedades
IUPAC Name |
2-(3-chlorophenoxy)propanedial | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c10-7-2-1-3-8(4-7)13-9(5-11)6-12/h1-6,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJGTUJTUQQRNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC(C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405363 | |
| Record name | 2-(3-chlorophenoxy)propanedial | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenoxy)propanedial | |
CAS RN |
849021-39-2 | |
| Record name | 2-(3-Chlorophenoxy)propanedial | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849021-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-chlorophenoxy)propanedial | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-Chlorophenoxy)malondialdehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[[4-(3-Chloro-2-methylanilino)-4-oxobutanoyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1365865.png)
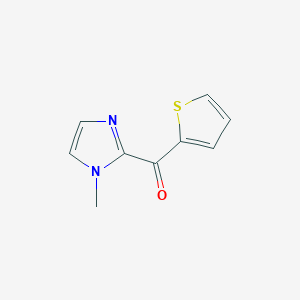
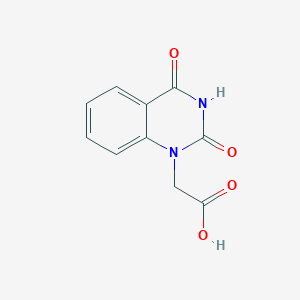
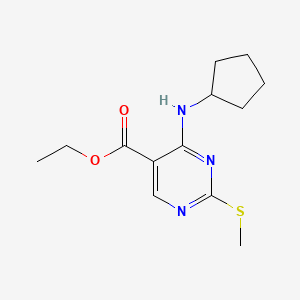
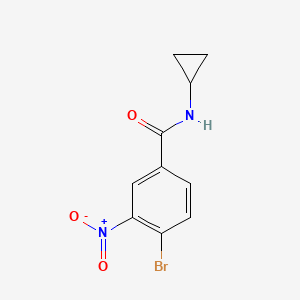
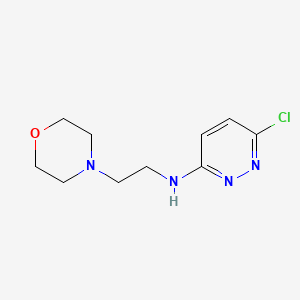
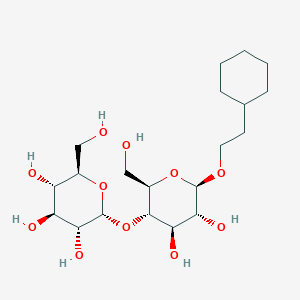



![2-{[(2E)-2-(3-methylbenzylidene)hydrazinyl]carbonyl}benzoic acid](/img/structure/B1365905.png)
![2-({2-[(5-Nitro-2-thienyl)methylene]hydrazino}carbonyl)benzoic acid](/img/structure/B1365907.png)
![Benzaldehyde N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazone](/img/structure/B1365908.png)
![4-{(2E)-2-[1-(4-aminophenyl)ethylidene]hydrazinyl}-N-(2-chlorophenyl)-4-oxobutanamide](/img/structure/B1365909.png)